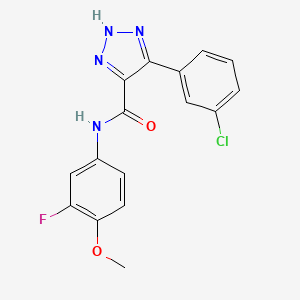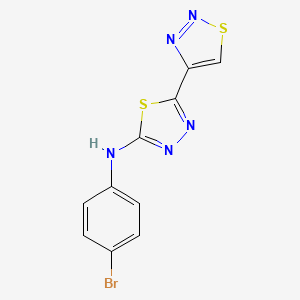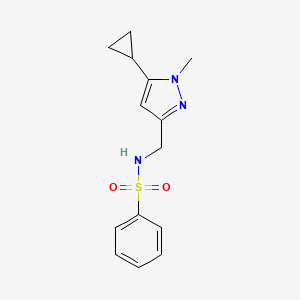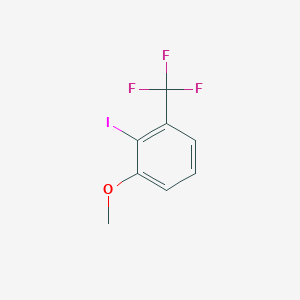
4-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Chlorophenyl)(3-fluoro-4-methoxyphenyl)methanone” is a chemical compound with the formula C14H10ClFO2 and a molecular weight of 264.68 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3-Chlorophenyl)(3-fluoro-4-methoxyphenyl)methanone” can be represented by the SMILES notation: COC1=C (C=C (C=C1)C (=O)C2=CC (=CC=C2)Cl)F .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Studies
Research has been dedicated to synthesizing and characterizing compounds structurally related to 4-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide, exploring their potential in various applications. For instance, studies have synthesized new derivatives aiming to investigate their antimicrobial activities (Bektaş et al., 2007). Such research is crucial for discovering new pharmaceuticals with potential use in treating bacterial infections.
Antimicrobial and Antipathogenic Applications
The antimicrobial and antipathogenic properties of triazole derivatives have been a significant focus, demonstrating potential in developing novel antimicrobial agents. Limban, Marutescu, and Chifiriuc (2011) synthesized a range of acylthioureas bearing the triazole moiety, which showed significant anti-pathogenic activity, particularly against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Corrosion Inhibition
In the field of materials science, triazole derivatives, including those structurally similar to 4-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide, have been explored as corrosion inhibitors. Research by Li et al. (2007) delved into the adsorption behavior of triazole derivatives on mild steel in acidic media, highlighting their potential as efficient corrosion inhibitors (Li, He, Pei, & Hou, 2007).
Structural and Molecular Interactions
The molecular structure and interaction of triazole derivatives have been subjects of extensive research. Ahmed et al. (2020) investigated the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, revealing insights into the structural dynamics and potential application areas of such compounds (Ahmed et al., 2020).
Biological Activities
A considerable portion of the research has been focused on examining the biological activities of triazole derivatives, exploring their potential as anticancer, anticonvulsant, and antimicrobial agents. The synthesis of novel heterocyclic compounds derived from triazole-based frameworks has shown promising biological activities, suggesting potential therapeutic applications (Gilava, Patel, Ram, & Chauhan, 2020).
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2/c1-24-13-6-5-11(8-12(13)18)19-16(23)15-14(20-22-21-15)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCHPOMOGBVQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorophenyl)-N-(3-fluoro-4-methoxyphenyl)-2H-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2877024.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2877028.png)
![8-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2877030.png)
![4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol](/img/structure/B2877031.png)

![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2877033.png)


![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2877039.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2877040.png)


![1-{4-Cyano-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2877044.png)
